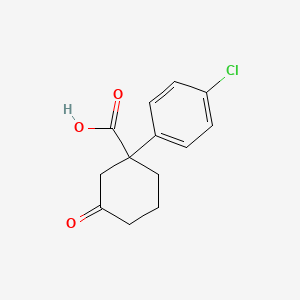
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is an organic compound characterized by the presence of a chlorophenyl group attached to a cyclohexanecarboxylic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid typically involves the reaction of 4-chlorobenzaldehyde with cyclohexanone in the presence of a base, followed by oxidation and carboxylation steps. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium or boron compounds .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch reactions using similar synthetic routes. The process includes careful control of reaction conditions to ensure high yield and purity. The final product is usually purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include various substituted cyclohexanecarboxylic acids, alcohols, and ketones, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(4-Bromophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Fluorophenyl)-3-oxocyclohexanecarboxylic acid
- 1-(4-Methylphenyl)-3-oxocyclohexanecarboxylic acid
Uniqueness
1-(4-Chlorophenyl)-3-oxocyclohexanecarboxylic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorophenyl group can enhance the compound’s lipophilicity and ability to interact with hydrophobic pockets in biological targets .
Propriétés
Formule moléculaire |
C13H13ClO3 |
|---|---|
Poids moléculaire |
252.69 g/mol |
Nom IUPAC |
1-(4-chlorophenyl)-3-oxocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C13H13ClO3/c14-10-5-3-9(4-6-10)13(12(16)17)7-1-2-11(15)8-13/h3-6H,1-2,7-8H2,(H,16,17) |
Clé InChI |
HODGZOGMCHHXHG-UHFFFAOYSA-N |
SMILES canonique |
C1CC(=O)CC(C1)(C2=CC=C(C=C2)Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


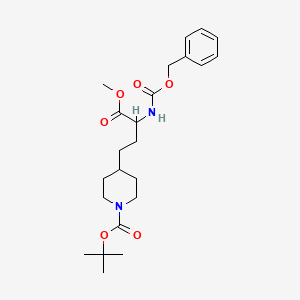

![5H-Thiopyrano[4,3-D]pyrimidine](/img/structure/B13105377.png)
![4-chloro-1H-benzo[d][1,2,3]triazol-5-ol](/img/structure/B13105380.png)
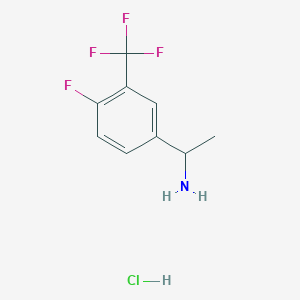
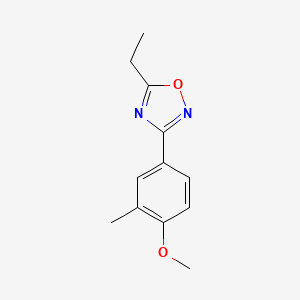
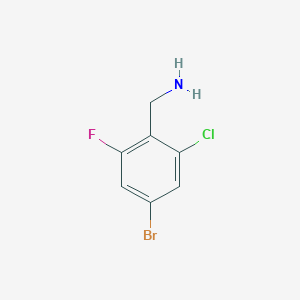
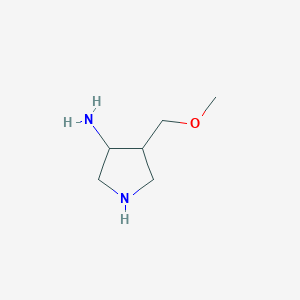
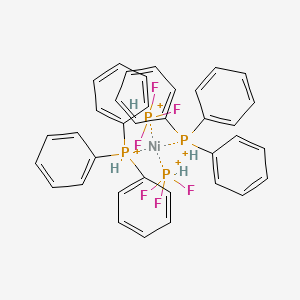
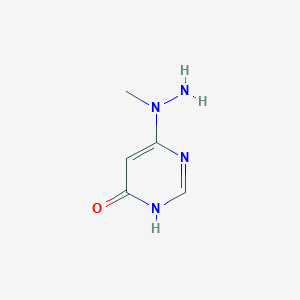


![2,5-Dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13105438.png)

